![molecular formula C14H20O B14486435 8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one CAS No. 64715-29-3](/img/structure/B14486435.png)
8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound belongs to the class of sesquiterpenes, which are known for their diverse biological activities and complex structures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the use of water as an external oxygen source under mild reaction conditions has been reported for the synthesis of spirocycle skeletons .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways may vary depending on the specific biological activity being studied. For example, it may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
(1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Another spirocyclic sesquiterpene with a similar structure.
(1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde: A related compound with an aldehyde functional group.
(1R,5S)-1,8-Dimethyl-4-(propan-2-ylidene)spiro[4.5]dec-7-ene: A spirocyclic compound with a different substitution pattern.
Uniqueness
8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one is unique due to its specific substitution pattern and the presence of a spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
64715-29-3 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
8-methyl-4-propan-2-ylspiro[4.5]deca-1,8-dien-3-one |
InChI |
InChI=1S/C14H20O/c1-10(2)13-12(15)6-9-14(13)7-4-11(3)5-8-14/h4,6,9-10,13H,5,7-8H2,1-3H3 |
Clé InChI |
AKLPMOQAPPDTPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2(CC1)C=CC(=O)C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


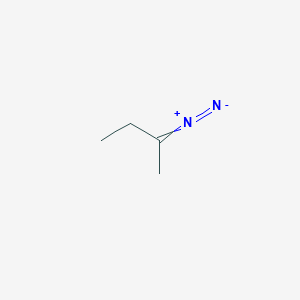
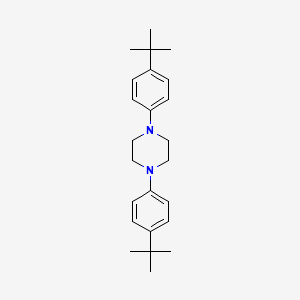
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
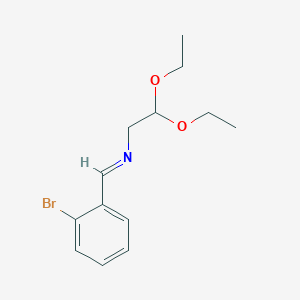
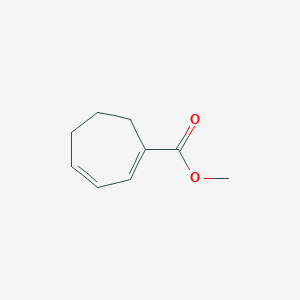
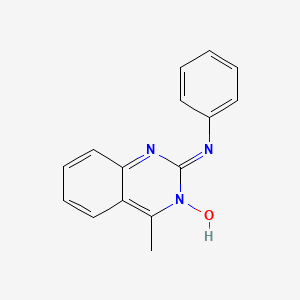
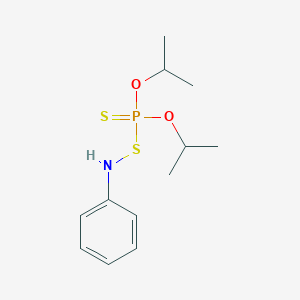
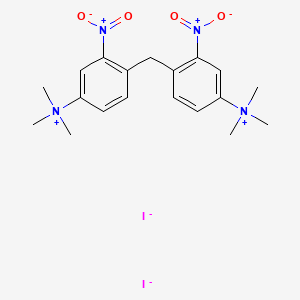

phenylphosphanium](/img/structure/B14486400.png)
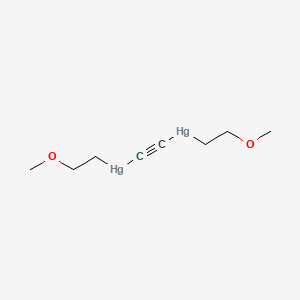
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)
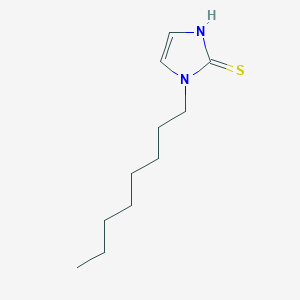
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)
